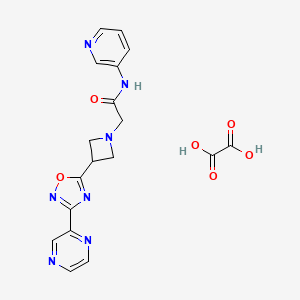![molecular formula C16H29Cl2N5O B2863671 N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride CAS No. 2460756-81-2](/img/structure/B2863671.png)
N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride” is a chemical compound with a molecular weight of 391.38 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H30N4O.2ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;;/h10,13,15H,1-9,11-12,14,19H2,(H,20,23);2*1H . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research has led to innovative synthesis methods for derivatives similar to the specified compound. For example, novel synthesis and biological activity were observed in derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Badne et al., 2011). Similarly, new synthesis routes have been explored for N-(ferrocenylmethyl)benzene-carboxamide derivatives, showing cytotoxic effects on breast cancer cell lines, highlighting the potential of these compounds in cancer research (Kelly et al., 2007).
Antimicrobial and Antitumor Activities
Compounds with structural similarities have been synthesized and shown antimicrobial and antitumor activities. For instance, synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been reported, underscoring the potential use of these compounds in developing new antimicrobial agents (Abunada et al., 2008).
Bioactive Compound Development
Efforts in bioactive compound development have utilized derivatives of the mentioned compound, exploring their use in various biological applications. The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, for example, highlight the compound's potential in developing new treatments for conditions requiring diuresis (Yar & Ansari, 2009).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources . The mechanism of action would depend on the intended use of the compound, which is not specified.
Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O.2ClH/c1-21-14-12(7-6-8-13(14)19-20-21)15(22)18-11-16(17)9-4-2-3-5-10-16;;/h12H,2-11,17H2,1H3,(H,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKBUAUMZYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)NCC3(CCCCCC3)N)N=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)


![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)


![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)


